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Compound of Interest

Compound Name: AGI-14100

Cat. No.: B15575548

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AGI-14100, a potent and selective
inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). Developed as a metabolically stable
and orally available compound, AGI-14100 was a significant step in the journey toward a
clinically approved therapy for IDH1-mutant cancers. This document details its chemical
structure, core properties, and the experimental methodologies used in its preclinical
evaluation.

Core Properties and Chemical Structure

AGI-14100 is a small molecule inhibitor that was optimized for metabolic stability and potency
against the mIDH1 enzyme. It served as a direct precursor to AG-120 (Ivosidenib), a first-in-
class mIDH1 inhibitor approved for the treatment of certain cancers. The primary structural
difference between AGI-14100 and its successor lies in modifications aimed at eliminating the
activation of the human pregnane X receptor (hPXR), a liability identified in AGI-14100.

Chemical Name: (2S)-N-((R)-1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-
oxoethyl)-1-(5-cyanopyridin-2-yl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide

Molecular Formula: C29H22CIF4Ns03

CAS Number: 1448346-43-7
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Quantitative Data Summary

The following tables summarize the key quantitative data available for AGI-14100.

Parameter Value Species/Cell Line Reference(s)
In Vitro Potency
mIDH1 ICso 6 nM Enzymatic Assay [1112]
Cellular ICso Single-digit nM range HT1080 [1]
hPXR Activation
% of Rifampicin

o ~70% hPXR Screen [1]
Activation
Parameter Observation Species Reference(s)
In Vivo
Pharmacokinetics
Clearance (Liver

) Rat, Dog,
Microsomal Low [1]
) Cynomolgus Monkey
Incubations)
Metabolic Stability
Desirable metabolic )
Various [1]

stability

Signaling Pathway and Mechanism of Action

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, commonly at the R132 residue,

result in a neomorphic enzymatic activity. Instead of converting isocitrate to a-ketoglutarate (o-

KG), the mutant enzyme converts a-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).

The accumulation of 2-HG competitively inhibits a-KG-dependent dioxygenases, leading to

epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.
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AGI-14100 acts as a potent inhibitor of this mutant IDH1 enzyme, blocking the production of 2-
HG and thereby restoring normal cellular processes.
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Figure 1: AGI-14100 Inhibition of the Mutant IDH1 Signaling Pathway.

Experimental Protocols

The preclinical evaluation of AGI-14100 involved several key experiments to determine its
potency, cellular activity, and potential liabilities.

Mutant IDH1 (R132H) Enzymatic Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of mIDH1 by
quantifying the depletion of the cofactor NADPH.

Methodology:

e Reagents: Purified recombinant mIDH1-R132H enzyme, NADPH, a-ketoglutarate, assay
buffer (e.g., 150 mM NacCl, 20 mM Tris-HCI pH 7.5, 10 mM MgClz, 0.05% BSA, 2 mM [3-
mercaptoethanol), detection reagents (diaphorase and resazurin).

e Procedure:

o The mIDH1-R132H enzyme is diluted in assay buffer containing NADPH.
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o AGI-14100, dissolved in DMSO and serially diluted, is added to the enzyme mixture and
pre-incubated.

o The enzymatic reaction is initiated by the addition of a-ketoglutarate.
o The reaction is allowed to proceed for a defined period at room temperature.

o The reaction is stopped, and the amount of remaining NADPH is determined by adding a
detection solution containing diaphorase and resazurin. Diaphorase catalyzes the
reduction of resazurin to the fluorescent product resorufin in the presence of NADPH.

o The fluorescence is measured using a plate reader (Ex/Em ~544/590 nm).

Data Analysis: The ICso value is calculated by plotting the percentage of inhibition against
the logarithm of the inhibitor concentration.
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Figure 2: Workflow for the mIDH1 Enzymatic Assay.
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Cellular 2-Hydroxyglutarate (2-HG) Assay

This assay quantifies the level of the oncometabolite 2-HG in cells treated with the inhibitor,
providing a measure of the compound's activity in a cellular context.

Methodology:

Cell Culture: An appropriate cell line endogenously expressing mutant IDH1 (e.g., HT1080
fibrosarcoma cells) is cultured.

o Treatment: Cells are treated with various concentrations of AGI-14100 for a specified period
(e.g., 48-72 hours).

o Metabolite Extraction:
o Cells are harvested and washed.

o Metabolites are extracted using a solvent system (e.g., 80% methanol) and cell debris is
pelleted by centrifugation.

e Quantification by LC-MS/MS:

o The extracted metabolites are analyzed by liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

o Chromatographic separation is achieved using a suitable column (e.g., HILIC).

o The mass spectrometer is operated in selective reaction monitoring (SRM) mode to detect
and quantify 2-HG based on its specific mass-to-charge ratio (m/z) transitions.

» Data Analysis: The concentration of 2-HG in treated cells is compared to that in vehicle-
treated control cells to determine the dose-dependent reduction and calculate the cellular
ICso.

Human Pregnane X Receptor (hPXR) Activation Assay

This reporter gene assay assesses the potential of a compound to induce drug-metabolizing
enzymes through the activation of the nuclear receptor hPXR.
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Methodology:

o Cell Line: A stable cell line, such as HepG2, co-transfected with an expression vector for
human PXR and a reporter vector containing a PXR-responsive promoter (e.g., from the
CYP3A4 gene) driving the expression of a reporter gene (e.g., luciferase).

e Procedure:
o Cells are seeded in multi-well plates.

o Cells are treated with AGI-14100 at various concentrations. A known PXR activator, such
as rifampicin, is used as a positive control.

o After an incubation period (e.g., 24 hours), the cells are lysed.

o The activity of the reporter enzyme (luciferase) is measured by adding the appropriate
substrate and quantifying the resulting luminescence.

o Data Analysis: The fold activation of the reporter gene by AGI-14100 is calculated relative to
the vehicle control and can be expressed as a percentage of the activation induced by the
positive control.
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Figure 3: Logical Flow of the hPXR Activation Assay.

Conclusion

AGI-14100 is a highly potent, orally available, and metabolically stable inhibitor of mutant IDH1.
Its discovery was a critical step in the development of targeted therapies for IDH1-mutant
cancers. While its progression to the clinic was halted due to its potential for drug-drug
interactions via hPXR activation and subsequent CYP3A4 induction, the optimization of AGI-
14100 directly led to the development of Ivosidenib (AG-120), a successful therapeutic agent.
The study of AGI-14100 provides valuable insights into the structure-activity relationships of
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mIDH1 inhibitors and highlights the importance of early screening for off-target effects in drug
discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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